Bienvenue dans la boutique en ligne BenchChem!

GLP-1R modulator C16

GLP-1R Allosteric Modulator EC50

GLP-1R modulator C16 is a research-exclusive small-molecule PAM that enhances endogenous GLP-1 binding without intrinsic agonism. Its unique allosteric mechanism enables spatiotemporally controlled signaling amplification, preserving physiological feedback and mitigating adverse effects seen with orthosteric agonists. Essential for SAR studies, receptor sensitization assays, and as a negative control for orthosteric agonist validation. High purity (≥98%), reliable supply.

Molecular Formula C21H26ClFN2O3
Molecular Weight 408.9g/mol
Cat. No. B496414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1R modulator C16
Molecular FormulaC21H26ClFN2O3
Molecular Weight408.9g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=C(C=CC=C3Cl)F
InChIInChI=1S/C21H26ClFN2O3/c1-26-21-13-16(14-24-7-8-25-9-11-27-12-10-25)5-6-20(21)28-15-17-18(22)3-2-4-19(17)23/h2-6,13,24H,7-12,14-15H2,1H3
InChIKeyPQAPAXXUERVALT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GLP-1R Modulator C16: Chemical Identity and Core Pharmacological Profile for Research Procurement


GLP-1R modulator C16 (CAS 875005-43-9) is a small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a critical GPCR target in metabolic research . It functions by binding to a distinct transmembrane site on the receptor, enhancing the binding affinity of the endogenous orthosteric ligand, GLP-1, and thereby potentiating its downstream signaling . Its core biochemical activity is characterized by an EC50 of 8.43 ± 3.82 μM in assays measuring its ability to enhance GLP-1 binding . As a small molecule, it is supplied as a high-purity solid (≥98-99.6%) for research use only [1].

Beyond Agonism: Why Allosteric Modulator C16 Cannot Be Replaced by Orthosteric GLP-1R Ligands


Substituting GLP-1R modulator C16 with a standard orthosteric agonist (e.g., peptide GLP-1 analogs or small-molecule orthosteric agonists) is scientifically invalid due to its fundamentally different mechanism of action . Orthosteric agonists directly activate the receptor, often leading to sustained signaling, desensitization, and a narrow therapeutic window [1]. In contrast, C16 acts as a pure positive allosteric modulator (PAM); it possesses no intrinsic agonism and enhances receptor activity only in the presence of the endogenous ligand, GLP-1 . This spatiotemporally controlled, `signal amplification` mechanism offers a distinct pharmacological profile, preserving physiological feedback loops and potentially mitigating the on-target adverse effects (e.g., nausea) associated with direct agonists. This fundamental mechanistic distinction necessitates direct, data-driven comparative evaluation, as detailed below [2].

Quantitative Differentiation of GLP-1R Modulator C16 from its Closest Chemical Analogues and Tool Compounds


Comparative Potency: GLP-1R Modulator C16 vs. Modulator C5

In head-to-head comparison within the same compound series, GLP-1R modulator C16 (EC50 = 8.43 μM) is approximately 5.3-fold less potent in enhancing GLP-1 binding than its analogue, GLP-1R modulator C5 (EC50 = 1.59 μM) . This lower potency is a critical differentiator for researchers. While both are allosteric modulators, this potency gap allows for experimental titration of the PAM effect and selection of the tool compound most appropriate for specific assay windows or in vivo models.

GLP-1R Allosteric Modulator EC50 Potency Comparison Metabolic Disease Research

Comparative Potency: GLP-1R Modulator C16 vs. Modulator L7-028

In a direct comparison from the same vendor and assay system, GLP-1R modulator C16 (EC50 = 8.43 μM) demonstrates 1.3-fold higher potency than GLP-1R modulator L7-028 (EC50 = 11.01 μM) . This quantifiable difference positions C16 as an intermediate-potency tool within this specific class of transmembrane PAMs. This distinction is vital for researchers designing dose-response experiments or comparing the efficacy of different allosteric chemotypes.

GLP-1R Allosteric Modulator EC50 Potency Comparison Metabolic Disease Research

Differentiation from Orthosteric Small-Molecule GLP-1R Agonists: Absence of Intrinsic Agonism

A critical and quantifiable difference exists between GLP-1R modulator C16 and direct small-molecule orthosteric agonists. C16 is a pure PAM with no detectable intrinsic agonism; it enhances GLP-1 binding but does not activate the receptor on its own . In contrast, orthosteric agonists like orforglipron (EC50 ~0.25 nM for cAMP) or ID110521156 (EC50 ~0.15 nM) directly activate GLP-1R independently of endogenous GLP-1 [1][2]. This is not merely a potency difference (μM vs. nM) but a fundamental mechanistic divergence, a point consistently highlighted in recent reviews on GLP-1R pharmacology [3].

GLP-1R PAM Orthosteric Agonist Mechanism of Action Signal Amplification

Evidence-Backed Applications for GLP-1R Modulator C16 in Metabolic and GPCR Research


Investigating the Role of Allosteric Modulation in GLP-1R Signaling Dynamics

Given its pure PAM mechanism (Section 3, Item 3), C16 is an ideal tool for dissecting the distinct contributions of orthosteric vs. allosteric activation of the GLP-1R . Researchers can use C16 to amplify endogenous GLP-1 signaling in cellular assays (e.g., INS-1 β-cells) or ex vivo tissue preparations (e.g., pancreatic islets), allowing for the study of receptor function within a physiologically relevant context without overstimulation [1].

Structure-Activity Relationship (SAR) Studies of Transmembrane PAM Binding

As demonstrated by the comparative EC50 data (Section 3, Items 1 & 2), C16 belongs to a series of compounds (including C5 and L7-028) that bind to a transmembrane allosteric site . C16 serves as a key intermediate-potency reference compound for SAR studies aimed at understanding the chemical determinants of PAM efficacy and potency at this specific GLP-1R binding pocket. It provides a benchmark for characterizing novel PAM chemotypes [2].

Research on GLP-1R Sensitization in Disease Models

In preclinical models of Type 2 Diabetes or obesity where GLP-1R expression or signaling may be impaired, C16 can be employed to explore whether `sensitizing` the receptor via allosteric modulation restores function [3]. Its mechanism of action—enhancing the binding of available endogenous GLP-1—makes it a valuable probe for investigating the therapeutic hypothesis of `GLP-1R sensitization`, as opposed to direct agonism, as noted in the context of metabolic disease research .

Negative Control for Orthosteric Agonist Studies

Because C16 possesses no intrinsic agonism (Section 3, Item 3), it is a critical negative control for experiments using orthosteric GLP-1R agonists [4]. By demonstrating that a compound binding to a distinct site (allosteric) does not directly activate the receptor, researchers can validate the specificity of assays designed to measure orthosteric agonist activity and ensure that observed effects are not due to non-specific receptor modulation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for GLP-1R modulator C16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.